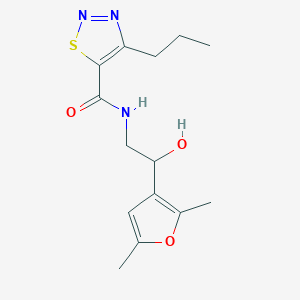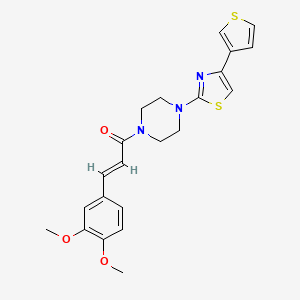
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a lithium ion paired with a 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate anion, which imparts distinct characteristics such as high ionic conductivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate typically involves the reaction of lithium salts with 4-(trifluoromethyl)-1,3-thiazole-2-sulfinic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
LiX+4-(trifluoromethyl)-1,3-thiazole-2-sulfinic acid→Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate+HX
where X represents a halide ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries due to its high ionic conductivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide
- Lithium 4,5-dicyano-2-(pentafluoroethyl)imidazolide
- Lithium bis(trifluoromethane)sulfonimide
Uniqueness
Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate is unique due to its specific combination of a lithium ion with a 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate anion. This combination imparts distinct properties such as high ionic conductivity, stability, and potential biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
lithium;4-(trifluoromethyl)-1,3-thiazole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2S2.Li/c5-4(6,7)2-1-11-3(8-2)12(9)10;/h1H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOJUXJDNOSDL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(N=C(S1)S(=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3LiNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2986230.png)
![2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2986231.png)

![2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2986233.png)
![N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986235.png)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2986236.png)
![2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)


![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2986241.png)
